![molecular formula C19H20N2O2S B4894883 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxybenzamide](/img/structure/B4894883.png)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxybenzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of benzothiophene derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
CTB exerts its pharmacological effects by modulating various cellular signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. CTB also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
CTB has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function in animal models of Alzheimer's disease. CTB has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, CTB has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on CTB. One area of interest is the development of CTB-based therapies for neurodegenerative diseases. Further studies are needed to investigate the efficacy of CTB in animal models of neurodegeneration and to determine the optimal dosing and administration routes. Other potential areas of research include the development of CTB-based therapies for cancer and cardiovascular diseases. Additionally, the development of novel analogs of CTB with improved pharmacological properties could lead to the development of more effective therapies.
Synthesemethoden
The synthesis of CTB involves the condensation of 2-ethoxybenzoyl chloride with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base such as triethylamine. The reaction occurs under reflux in an organic solvent such as dichloromethane, resulting in the formation of CTB as a yellow solid.
Wissenschaftliche Forschungsanwendungen
CTB has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. CTB has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-16-7-5-4-6-14(16)18(22)21-19-15(11-20)13-9-8-12(2)10-17(13)24-19/h4-7,12H,3,8-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYOKNGSQYDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.